molecular formula C11H8BrFO3 B2962444 Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate CAS No. 1259929-80-0

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate

Cat. No.: B2962444
CAS No.: 1259929-80-0
M. Wt: 287.084
InChI Key: WSUAJFGQTMRKBQ-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate (CAS 1259929-80-0) is a high-purity benzofuran derivative supplied for advanced research and development. With the molecular formula C 11 H 8 BrFO 3 and a molecular weight of 287.08 g/mol, this compound serves as a versatile synthetic intermediate, particularly in medicinal chemistry . This compound is of significant research interest for the synthesis and exploration of novel bioactive molecules. Scientific literature indicates that halogenated benzofuran scaffolds demonstrate promising biological activity. Specifically, related bromo- and fluoro-substituted benzofurans have been investigated for their antimicrobial properties, showing activity against a selection of Gram-positive bacteria and fungal strains such as Candida albicans . The presence of both bromine and fluorine atoms on the benzofuran core is a common strategy in drug discovery to modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby enhancing its potential as a pharmacophore . Researchers utilize this chemical as a key building block in constructing more complex molecular architectures for screening against various biological targets. All products are intended for Research Use Only and are not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 7-bromo-5-fluoro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFO3/c1-2-15-11(14)9-4-6-3-7(13)5-8(12)10(6)16-9/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSUAJFGQTMRKBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC(=CC(=C2O1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate typically involves the bromination and fluorination of benzofuran derivatives. The reaction conditions often include the use of bromine and fluorine sources under controlled temperatures and solvents to achieve the desired substitution on the benzofuran ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar bromination and fluorination reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of halogens (Br, F) and ester groups critically determine the reactivity and applications of benzofuran derivatives. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties
Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate Br (C7), F (C5), CO₂Et (C2) 311.09 g/mol Enhanced electrophilicity due to electron-withdrawing F and Br; planar structure
Ethyl 5-bromo-1-benzofuran-2-carboxylate Br (C5), CO₂Et (C2) 283.11 g/mol Reduced steric hindrance; used as a precursor in antimicrobial agent synthesis
5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran Br (C5), F (C4-phenyl), S=O, Me (C7) 398.27 g/mol Sulfinyl group enhances solubility; fluorophenyl moiety improves bioavailability
Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate F (C2-phenyl), NH₂ (C2), CO₂Et (C3) 265.30 g/mol Thiophene core offers distinct π-conjugation; amino group facilitates derivatization

Key Observations :

  • Fluorine at C5 enhances electron-withdrawing effects, stabilizing the carboxylate group .
  • Core Heterocycle: Benzofuran derivatives generally exhibit higher aromatic stability compared to thiophene analogs (e.g., ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate), which may influence their metabolic stability .
Pharmacological Activity
  • Ethyl 5-bromo-1-benzofuran-2-carboxylate : Demonstrates moderate antimicrobial activity against Staphylococcus aureus (MIC = 32 µg/mL) due to bromine’s electronegativity enhancing membrane disruption .
  • 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-7-methyl-1-benzofuran : Shows anticancer activity (IC₅₀ = 12 µM against HeLa cells) attributed to the sulfinyl group’s role in ROS generation .
  • This compound: While direct data are lacking, the dual halogenation likely amplifies bioactivity compared to mono-halogenated analogs, as seen in related fluoro-bromo aryl compounds .

Biological Activity

Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate is a halogenated benzofuran derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties, enhancing its interactions with biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H8BrFO3C_{11}H_{8}BrFO_{3}. The compound features a fused bicyclic structure consisting of a benzene ring and a furan ring. The specific substitutions at the 7 and 5 positions are crucial for its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, particularly those associated with inflammation and cancer progression.
  • Receptor Binding : Its structural characteristics allow it to bind effectively to certain receptors, modulating their activity and influencing cellular responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

CompoundTargetIC50 (nM)Effect
This compoundEED (Embryonic ectoderm development)TBDPotential anticancer activity
Mthis compoundGSK-3β0.73Inhibitor of glycogen synthase kinase
Methyl 7-chloro-5-fluorobenzofuran-2-carboxylateCDK-2TBDSelective inhibitor

Note : TBD indicates that the value is yet to be determined or reported.

Case Studies

  • Anticancer Activity : A study investigating the effects of various benzofuran derivatives, including this compound, found significant inhibition of cancer cell lines. The compound demonstrated potential as a lead compound for further development in cancer therapeutics.
  • Anti-inflammatory Properties : Research into the anti-inflammatory effects of halogenated benzofurans revealed that this compound could inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases.
  • Comparative Studies : When compared with structurally similar compounds, this compound exhibited superior binding affinity towards certain targets, indicating its potential as a more effective therapeutic agent.

Q & A

Q. What are the key steps for synthesizing Ethyl 7-bromo-5-fluorobenzofuran-2-carboxylate, and how can its purity be validated?

Methodological Answer :

  • Synthesis : Start with a benzofuran core (e.g., dihydroxybenzaldehyde derivatives) and introduce halogen substituents via electrophilic substitution. Bromination and fluorination steps require careful control of reaction conditions (e.g., using Br₂/CBr₄ or fluorinating agents like DAST). The carboxylate ester group is typically introduced via esterification of the corresponding carboxylic acid using ethanol under acidic catalysis .
  • Purity Validation : Use HPLC (C18 column, methanol/water mobile phase) to assess purity. Confirm identity via 1H^1H- and 13C^{13}C-NMR, comparing chemical shifts to literature values for analogous benzofuran esters (e.g., δ ~4.4 ppm for ethyl ester protons, δ ~160 ppm for carbonyl carbons) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid skin/eye contact; if exposed, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight containers at 2–8°C in the dark to prevent degradation. Separate from oxidizers and strong acids .
  • Disposal : Classify as hazardous waste. Incinerate in a licensed facility with scrubbing systems to capture halogenated byproducts .

Q. How can this compound be purified effectively, and what solvents are optimal for recrystallization?

Methodological Answer :

  • Recrystallization : Use ethanol or ethyl acetate as primary solvents. Dissolve the crude product at elevated temperatures (60–70°C), filter hot to remove insoluble impurities, and cool slowly to room temperature. For polar byproducts, a mixed solvent system (e.g., ethanol/water) may improve yield .
  • Column Chromatography : Employ silica gel with hexane/ethyl acetate (3:1 ratio) for gradient elution. Monitor fractions via TLC (UV visualization) .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in spectroscopic data for this compound?

Methodological Answer :

  • Data Collection : Grow single crystals via slow evaporation (e.g., ethanol solution). Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Structure Refinement : Use SHELX programs (SHELXT for solution, SHELXL for refinement). Analyze bond lengths/angles (e.g., C-Br ~1.89 Å, C-F ~1.34 Å) and torsional angles to confirm regiochemistry and planarity of the benzofuran core .
  • Validation : Cross-check hydrogen bonding networks (e.g., C=O···H interactions) with graph-set analysis to resolve ambiguities in NMR assignments .

Q. What intermolecular interactions dominate its crystal packing, and how do they influence stability?

Methodological Answer :

  • Hydrogen Bonding : Use Mercury or OLEX2 to visualize C=O···H–C and π-π stacking interactions. For example, the ethyl ester group may form C–H···O bonds with adjacent fluorobenzofuran rings, stabilizing the lattice .
  • Halogen Interactions : Bromine’s polarizability enables Type II C–Br···O interactions (~3.3 Å), while fluorine’s electronegativity contributes to weaker C–F···H contacts. These interactions can be quantified using Hirshfeld surface analysis .

Q. How does the bromo-fluoro substitution pattern affect regioselectivity in downstream reactions?

Methodological Answer :

  • Electrophilic Aromatic Substitution (EAS) : Fluorine’s electron-withdrawing effect deactivates the benzofuran ring, directing EAS to the 5-position (meta to fluorine). Bromine at the 7-position further sterically hinders ortho/para sites. Validate via computational modeling (DFT) or competitive reaction studies with nitrobenzene derivatives .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with arylboronic acids preferentially occurs at the bromine site (lower bond dissociation energy vs. C–F). Monitor via 19F^{19}F-NMR to confirm retention of fluorine .

Q. What analytical methods are most reliable for detecting decomposition products during long-term storage?

Methodological Answer :

  • Stability Testing : Accelerate degradation by storing samples at 40°C/75% RH for 4 weeks. Analyze via LC-MS (ESI− mode) to detect hydrolysis products (e.g., free carboxylic acid, m/z [M−45]⁻ for ethyl ester loss) .
  • Spectroscopic Monitoring : Track UV absorbance shifts (e.g., λ_max ~280 nm for intact compound vs. ~265 nm for debrominated byproducts) .

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